molecular formula C17H12ClNO3 B8471262 3(2H)-Oxazoleacetyl chloride, 2-oxo-4,5-diphenyl- CAS No. 61964-71-4

3(2H)-Oxazoleacetyl chloride, 2-oxo-4,5-diphenyl-

Cat. No. B8471262
CAS RN: 61964-71-4
M. Wt: 313.7 g/mol
InChI Key: FUUJJKKLRGGIKY-UHFFFAOYSA-N
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Patent
US04257947

Procedure details

A mixture of 4,5-diphenyl-2-oxo-4-oxazolin-3-ylacetic acid (2.1 g, 7.1 mmol) [J. Org. Chem., 38, 3034 (1973)], thionyl chloride (5 ml) and methylene chloride (20 ml) is refluxed for 2.5 hours. After cooling to room temperature the solvent is removed in vacuo and resulting oil crystallizes on standing. The product is triturated with ether-hexane to give the title compound; 2.0 g mp 104°-112°.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]([CH2:19][C:20]([OH:22])=O)[C:9](=[O:18])[O:10][C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:25])=O>C(Cl)Cl>[C:1]1([C:7]2[N:8]([CH2:19][C:20]([Cl:25])=[O:22])[C:9](=[O:18])[O:10][C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N(C(OC1C1=CC=CC=C1)=O)CC(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
is removed in vacuo
CUSTOM
Type
CUSTOM
Details
resulting oil
CUSTOM
Type
CUSTOM
Details
crystallizes on standing
CUSTOM
Type
CUSTOM
Details
The product is triturated with ether-hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N(C(OC1C1=CC=CC=C1)=O)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.